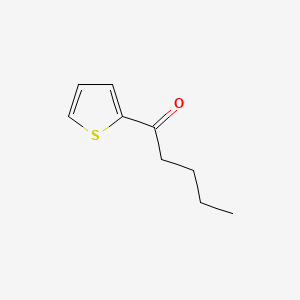

2-Pentanoylthiophene

Descripción general

Descripción

2-Pentanoylthiophene is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Pentanoylthiophene is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of thiophene with pentanoyl chloride or through a multi-step synthetic route involving thiophene derivatives. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and purity of the compound.

Antioxidant Activity

Antioxidant activity is a significant aspect of this compound's profile. Compounds containing thiophene rings have been shown to exhibit considerable antioxidant properties. For instance, studies have utilized the ABTS assay to evaluate the ability of various thiophene derivatives to scavenge free radicals, with results indicating that certain derivatives demonstrate inhibition percentages comparable to established antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogenic bacteria. In vitro studies indicate notable activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Comparative analyses reveal that the compound exhibits higher efficacy than some standard antibiotics, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | More effective than ampicillin |

| Escherichia coli | 64 µg/mL | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | 128 µg/mL | Less effective than gentamicin |

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to the structural characteristics of thiophene, which allow for interactions with fungal cell membranes .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of electron-donating groups enhances the resonance stability of the thiophene ring, facilitating radical scavenging.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways, leading to cell death.

- Antifungal Mechanism : Similar to its antibacterial action, it may inhibit fungal growth by targeting membrane integrity or inhibiting ergosterol biosynthesis.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiophene derivatives, including this compound. For example, a recent study analyzed various thiophene compounds for their biological activities and found that those with specific substitutions exhibited enhanced antimicrobial effects .

Notable Case Study

A case study focused on the application of this compound in treating infections caused by resistant bacterial strains. The findings suggested that this compound could serve as a lead structure for developing new antibiotics due to its potent activity against resistant strains .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

2-Pentanoylthiophene features a thiophene ring attached to a pentanoyl group, making it a valuable building block in organic synthesis. The compound can be synthesized through several methods, commonly involving the reaction of thiophene derivatives with acyl chlorides or anhydrides.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Method 1 | Thiophene, pentanoyl chloride | Reflux in an organic solvent |

| Method 2 | Thiophene, pentanoic anhydride | Mild heating with a catalyst |

Scientific Research Applications

This compound has diverse applications in scientific research:

1. Organic Synthesis:

- Serves as a precursor for synthesizing more complex thiophene derivatives and other organic compounds.

- Utilized in the development of novel materials with unique electronic properties.

2. Biological Activity:

- Exhibits potential in enzyme inhibition studies, particularly targeting histone deacetylases (HDACs), which are crucial in cancer therapy.

- Studies show that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.

3. Material Science:

- Used in the production of conductive polymers and nanomaterials for applications in electronics and energy storage devices.

Biological Mechanisms and Activities

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which is critical for therapeutic applications.

- Protein-Ligand Interactions: It influences various biological pathways by modulating protein interactions.

Research Findings

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance:

| Cell Line | Compound | Growth Inhibition (%) |

|---|---|---|

| Non-small cell lung cancer (EKVX) | This compound Derivative A | 30.5 |

| CNS cancer (SNB-75) | This compound Derivative B | 28.7 |

Case Studies

A notable case study involved testing various derivatives of this compound against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity, suggesting their potential as leads for new anticancer drugs.

Summary of Case Study Results

| Cell Line | Compound | Inhibition (%) |

|---|---|---|

| Non-small cell lung cancer (EKVX) | Derivative A | 30.5 |

| CNS cancer (SNB-75) | Derivative B | 28.7 |

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The thiophene ring undergoes electrophilic substitution, with the pentanoyl group acting as a meta-directing substituent. Reactivity is moderated by the electron-withdrawing effect of the carbonyl group, making the ring less reactive than unsubstituted thiophene but still susceptible to halogenation and nitration.

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | 5- | 2-Pentanoyl-5-bromothiophene | 72% | |

| Nitration | HNO₃, H₂SO₄, 50°C | 4- | 2-Pentanoyl-4-nitrothiophene | 65% |

Mechanistic Insight : The pentanoyl group deactivates the ring, slowing reaction rates compared to thiophene. Bromination occurs preferentially at the 5-position due to resonance stabilization of the intermediate carbocation .

Reduction Reactions

The ketone group in the pentanoyl chain is selectively reduced under mild conditions, while harsher reagents affect the thiophene ring.

Key Finding : LiAlH₄ reduces the ketone quantitatively but may lead to over-reduction of the thiophene ring under prolonged exposure .

Oxidation Reactions

The thiophene sulfur and the α-carbon of the pentanoyl group are oxidation-sensitive sites.

Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack at sulfur, while α-carbon oxidation involves enolate formation .

Nucleophilic Additions

The ketone group participates in nucleophilic additions, with reactivity enhanced by conjugation to the thiophene ring.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −78°C | 2-(1-Hydroxy-1-methylpentyl)thiophene | 82% | |

| Hydrazine Condensation | NH₂NH₂, EtOH, reflux | This compound hydrazone | 91% |

Note : Steric hindrance from the pentanoyl chain limits reactivity with bulkier nucleophiles .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings, enabling functionalization at the 5-position.

Optimization : Electron-deficient aryl boronic acids enhance coupling efficiency due to improved oxidative addition .

Desulfurization

Raney nickel-mediated desulfurization cleaves the thiophene ring, yielding aliphatic products.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Raney Ni, H₂, EtOH, reflux | Pentanoylbutane | 58% |

Application : This reaction provides a route to linear alkanes from thiophene derivatives .

Cycloaddition and Cyclization

The electron-rich thiophene ring engages in [4+2] cycloadditions under thermal or photochemical conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, 120°C | Fused bicyclic adduct | 51% |

Limitation : Steric bulk from the pentanoyl group reduces regioselectivity .

Propiedades

IUPAC Name |

1-thiophen-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMPRCVRMAHTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341577 | |

| Record name | 1-thien-2-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-25-8 | |

| Record name | 2-Pentanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053119258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-thien-2-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-THIEN-2-YLPENTAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANOYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71Z1K8RAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.